molecular formula C17H15ClN2OS B11775835 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B11775835
M. Wt: 330.8 g/mol
InChI Key: YPNLGSYRERRWRC-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a chemical compound of significant interest in preclinical pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a 3-cyanothiophene core fused to a cyclohexene ring and a substituted benzamide group, is characteristic of scaffolds designed to target the ATP-binding site of various protein kinases. This compound serves as a key tool for researchers investigating intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Scientific literature on analogous structures suggests its potential utility as an inhibitor of Tropomyosin receptor kinases (TRKs), which are critically implicated in the pathogenesis of diverse cancers and neurological disorders. Researchers employ this benzamide derivative to probe the mechanistic underpinnings of TRK-driven tumorigenesis and to explore resistance mechanisms to existing therapeutic agents. Its application extends to biochemical assays for high-throughput screening and in the development of novel targeted cancer therapies, providing a versatile pharmacophore for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Source Source

Properties

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C17H15ClN2OS/c1-10-5-6-13-14(9-19)17(22-15(13)7-10)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)

InChI Key

YPNLGSYRERRWRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclohexanone-Based Cyclization

The tetrahydrobenzo[b]thiophene scaffold is synthesized via a cyclohexanone intermediate. Cyclohexanone substituted with a methyl group at the 6-position reacts with alkyl cyanoacetate (e.g., ethyl cyanoacetate) in a Knoevenagel condensation to form a cyclohexylidene cyanoacetic acid alkyl ester. Subsequent treatment with elemental sulfur at 40–80°C induces cyclization, yielding the 4,5,6,7-tetrahydrobenzo[b]thiophene ring system. The methyl substituent at position 6 is introduced by starting with 6-methylcyclohexanone, ensuring regioselectivity.

Functionalization at Position 3

The cyano group at position 3 is introduced during the cyclization step by using cyanoacetic acid esters. Infrared (IR) spectroscopy confirms the presence of the nitrile group via a characteristic absorption band at ~2200 cm⁻¹. Nuclear magnetic resonance (NMR) analysis further validates the structure, with the methyl group at position 6 appearing as a triplet at δ = 1.22 ppm (J = 7.1 Hz) in the ¹H NMR spectrum.

Introduction of the Amino Group at Position 2

Nitration and Reduction

The 2-amino substituent is introduced through nitration followed by reduction. Nitration of the tetrahydrobenzo[b]thiophene derivative using nitric acid in sulfuric acid yields the 2-nitro intermediate. Catalytic hydrogenation (H₂/Pd-C) or treatment with iron in hydrochloric acid reduces the nitro group to an amine. The amino group is critical for subsequent acylation.

Characterization of the Amine Intermediate

The primary amine is confirmed by IR spectroscopy (N–H stretch at ~3220 cm⁻¹) and ¹H NMR (singlet at δ = 6.94 ppm for NH₂). Mass spectrometry provides additional validation, with molecular ion peaks matching the expected molecular weight.

Acylation with 3-Chlorobenzoyl Chloride

Reaction Conditions

The amine intermediate undergoes acylation with 3-chlorobenzoyl chloride in anhydrous chloroform under nitrogen atmosphere. Triethylamine (2.4 equiv) is added to scavenge HCl, and the reaction is refluxed for 16 hours. The crude product is purified via recrystallization from ethanol, yielding the target compound as a crystalline solid.

Table 1: Optimization of Acylation Conditions

Parameter Optimal Value Yield (%)
Solvent Chloroform 70
Temperature Reflux (61°C) 70
Stoichiometry 1:1.2 (amine:acyl chloride) 75
Base Triethylamine 78

Spectroscopic Validation

  • IR Spectroscopy : Absorption bands at 1708 cm⁻¹ (C=O stretch) and 765 cm⁻¹ (C–Cl stretch).
  • ¹H NMR (DMSO-d₆) :
    • δ = 1.22 ppm (t, 3H, CH₃), δ = 2.65–3.06 ppm (m, 5H, CH₂ and CH), δ = 7.45–7.89 ppm (m, 4H, aromatic H).
  • ¹³C NMR : Signals at δ = 168.5 ppm (C=O), δ = 140.2 ppm (C-Cl), and δ = 119.3 ppm (CN).

Alternative Synthetic Routes

Nanoparticle-Assisted Synthesis

Recent studies demonstrate the use of Fe₃O₄/SiO₂ nanoparticles to catalyze thiophene functionalization. Although untested for this specific benzamide, such methods may enhance reaction efficiency and yield.

Challenges and Optimization

Regioselectivity in Cyclization

The methyl group at position 6 must be introduced early to avoid steric hindrance. Using 6-methylcyclohexanone ensures correct regiochemistry, as confirmed by X-ray crystallography in analogous compounds.

Purification Challenges

The target compound’s low solubility in polar solvents necessitates recrystallization from ethanol or benzene. Chromatography on silica gel (petroleum ether/ethyl acetate, 1:1) resolves byproducts.

Scalability and Industrial Applications

The optimized route achieves a 75% yield over three steps, making it viable for kilogram-scale production. Patent data highlights the pharmaceutical relevance of similar derivatives as kinase inhibitors, suggesting potential therapeutic applications for the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key reagents and outcomes include:

ReagentConditionsProductYieldSource
Sodium methoxide60°C, methanolMethoxy-substituted benzamide derivative72%
Potassium tert-butoxideDMF, 80°Ctert-Butoxy derivative65%
MorpholineEthanol, reflux, 6hMorpholinoacetamide adduct58%

This reaction is critical for introducing oxygen- or nitrogen-based functionalities, enhancing solubility for pharmacological applications.

Reduction of the Cyano Group

The cyano group (-CN) is reduced to a primary amine (-NH₂) under catalytic hydrogenation or hydride-based conditions:

ReagentConditionsProductSelectivity
H₂/Pd-CEthanol, 50 psi, 12h3-Amino-6-methyltetrahydrobenzo[b]thiophene>90%
LiAlH₄THF, 0°C → refluxAmine with residual Al byproducts78%

Reduction products show enhanced hydrogen-bonding capacity, improving interactions with biological targets like 5-lipoxygenase (5-LOX) .

Amide Bond Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
6M HCl, refluxAqueous HCl3-Chlorobenzoic acid + amine derivativeIntermediate purification
NaOH (10%), ethanol80°C, 8hSodium salt of benzoic acidSalt formation for crystallization

Hydrolysis is utilized to regenerate reactive sites for subsequent functionalization.

Heterocyclic Ring Functionalization

The tetrahydrobenzo[b]thiophene core participates in cyclocondensation reactions:

ReagentConditionsProductBiological Relevance
Succinic anhydrideAcetic acid, 120°CThieno-pyrrolidinedioneEnhanced enzyme inhibition (IC₅₀ = 1.8 μM vs. 5-LOX)
DMF-DMAToluene, 100°CN,N-Dimethylformamidine derivativeImproved pharmacokinetic properties

These modifications are pivotal in structure-activity relationship (SAR) studies for anti-inflammatory drug development .

Oxidation Reactions

Controlled oxidation of sulfur in the thiophene ring alters electronic properties:

Oxidizing AgentConditionsProductStability
H₂O₂ (30%)Acetic acid, 50°CSulfoxide intermediateProne to overoxidation
mCPBADCM, 0°C → RTSulfone derivativeStable under physiological conditions

Sulfone derivatives exhibit increased metabolic stability compared to sulfoxides.

Key Research Findings

  • Molecular Docking Insights :

    • The cyano group forms hydrogen bonds with PHE177 (2.12 Å) and GLN413 (2.57 Å) in 5-LOX, contributing to anti-inflammatory activity .

    • Substitution at the chloro position improves binding affinity to COX-2 by 22% compared to unmodified analogs .

  • Synthetic Optimization :

    • Ethanol as a solvent increases NAS yields by 15% compared to DMF due to improved reagent solubility.

    • Catalytic hydrogenation achieves higher selectivity (>90%) than LiAlH₄, minimizing side reactions .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide possess anti-inflammatory properties. In silico molecular docking studies have suggested that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structure of the compound allows for interactions that can hinder the enzyme's activity, potentially leading to reduced inflammation .

Anticancer Potential

Research has demonstrated that derivatives of benzothiophene, including this compound, exhibit anticancer activity. For instance, studies involving cyclopenta[c]thiophene derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in tumor cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound AK562 (Leukemia)5.0
Compound BA549 (Lung Cancer)10.0

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 μg/mL
Compound DS. aureus8 μg/mL

Case Studies

Several case studies have highlighted the pharmacological potential of benzothiophene derivatives:

  • Study on Antitumor Activity : A series of newly synthesized benzothiazole derivatives demonstrated significant antitumor activity in vitro against lung cancer cell lines with IC50 values ranging from 6 to 20 μM depending on assay conditions.
  • Pharmacological Evaluation : In vivo studies using xenograft models showed that certain compounds resulted in significant tumor growth inhibition, supporting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses .

Comparison with Similar Compounds

Core Modifications

  • N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (Compound 3 in ): Differs by replacing the methyl group at position 6 with a phenyl group and the 3-chlorobenzamide with an acetamide. Melting point: 234–235°C, yield: 86% .
  • N-Acetyl-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (Compound 5 in ): Features dual acetyl groups instead of benzamide. Elemental analysis: C (67.95%), H (4.94%), N (9.95%) . The absence of a chloro substituent may lower electrophilic reactivity.

Benzamide Substituent Variations

  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide derivatives () :

    • Four analogues with substituents (e.g., nitro, methoxy) on the benzamide ring.
    • Conformational disorder in the fused six-membered ring (occupancies 0.887 and 0.113) was observed in crystallographic studies, suggesting flexibility influenced by substituents .
    • The 3-chloro substituent in the target compound may enhance electronic effects (e.g., electron-withdrawing) compared to methoxy or nitro groups.
  • 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (): Replaces benzamide with chloroacetamide. Commercial availability (Santa Cruz Biotechnology, $208/g) indicates its use in research, though bioactivity data are unspecified .

Physicochemical Properties

  • Solubility: The 3-cyano and chloro groups enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl-substituted analogues.
  • Stability : The benzamide group may confer greater hydrolytic stability than acetamide derivatives .

Biological Activity

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 331869-89-7
  • Molecular Formula : C17H16ClN2OS

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor , anti-inflammatory , and antioxidant agent. The tetrahydrobenzo[b]thiophene core is recognized for its ability to interact with multiple biological targets, making it a versatile scaffold in drug discovery.

Antitumor Activity

Research indicates that compounds with the tetrahydrobenzo[b]thiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
5MCF712.5Tubulin inhibition
11HePG215.0Induction of apoptosis
12A54910.0Cell cycle arrest

These findings suggest that the compound may exert its antitumor effects through mechanisms such as tubulin inhibition and induction of apoptosis, similar to known chemotherapeutic agents like paclitaxel .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes key findings:

StudyModelResult
Study AMacrophages (LPS-induced)40% reduction in TNF-alpha at 10 μM
Study BMouse model of arthritisReduced swelling by 30%

These results indicate that the compound may be a candidate for treating inflammatory diseases by modulating immune responses .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated notable inhibition of lipid peroxidation and free radical scavenging activity:

Assay TypeIC50 (μM)Comparison
DPPH Scavenging25Comparable to ascorbic acid
ABTS Assay20Strong antioxidant potential

These findings highlight the compound's potential utility in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have shown that administration of this compound leads to a significant reduction in tumor size in xenograft models.
  • Molecular Docking Studies : Computational analyses reveal strong binding affinities to key proteins involved in cancer progression and inflammation.
  • Structure-Activity Relationship (SAR) : Modifications to the tetrahydrobenzo[b]thiophene core have been explored to enhance potency and selectivity against specific targets.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide, and how are intermediates validated? A1: The compound is synthesized via acylation of tetrahydrobenzo[b]thiophene intermediates. For example:

  • Step 1: React intermediates (e.g., 11f or 11j) with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux with nitrogen protection .
  • Step 2: Purify via reverse-phase HPLC using MeCN:H₂O gradients (30%→100%) to isolate the final product .
  • Validation: Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyano groups at C3, methyl at C6) and IR for functional groups (C≡N, C=O). LC-MS and HRMS validate molecular weight .

Advanced Synthesis Optimization

Q2: How can reaction conditions be optimized to improve yields of the tetrahydrobenzo[b]thiophene core? A2: Key parameters include:

  • Solvent choice: 1,4-dioxane enhances solubility of intermediates during cyclization .
  • Catalyst-free acylation: Stirring at room temperature overnight minimizes side reactions .
  • Anhydride stoichiometry: A 1.2:1 molar ratio of anhydride to intermediate reduces unreacted starting material .
  • Temperature control: Refluxing in CH₂Cl₂ prevents decomposition of heat-sensitive substituents (e.g., cyano groups) .

Structural Analysis and Spectral Contradictions

Q3: How to resolve discrepancies in NMR data for derivatives with similar substituents? A3: Case study: Compounds 30 (C≡N) and 31 (CONH₂) show overlapping ¹H NMR peaks.

  • Approach: Use 2D NMR (HSQC, HMBC) to differentiate between cyano and carboxamide signals.
  • Validation: Compare coupling constants (e.g., J-values for NH protons in 31 ) and ¹³C chemical shifts (C≡N at ~115 ppm vs. CONH₂ at ~170 ppm) .

Biological Activity and Mechanism

Q4: What methodologies are used to evaluate the antibacterial mechanism of this compound? A4:

  • Target identification: Use enzyme assays (e.g., acps-pptase inhibition) to assess interference with bacterial lipid biosynthesis .
  • Mode of action: Combine MIC assays with time-kill studies to determine bactericidal vs. bacteriostatic effects .
  • Pathway analysis: Transcriptomics or metabolomics to map changes in bacterial stress-response pathways (e.g., ROS generation) .

Structure-Activity Relationship (SAR) Studies

Q5: How do substituents (e.g., cyano vs. carboxamide) influence bioactivity? A5:

  • Cyano group (C≡N): Enhances membrane permeability due to increased lipophilicity (logP ~2.8 for 30 vs. ~1.5 for 31 ) .
  • Methyl group (C6): Improves metabolic stability by sterically shielding the thiophene ring from oxidative degradation .
  • 3-Chlorobenzamide: Increases target affinity via halogen bonding with bacterial enzymes (e.g., ΔG = -8.2 kcal/mol in docking studies) .

Data Reproducibility Challenges

Q6: Why do melting points vary between syntheses (e.g., 197–199°C vs. 204–207°C) for similar derivatives? A6: Factors include:

  • Polymorphism: Crystallization solvents (MeOH vs. EtOAc) produce different crystal forms .
  • Purity thresholds: HPLC gradients (30%→100% MeCN) vs. methanol recrystallization affect impurity profiles .
  • Instrument calibration: Use DSC for precise measurement and report heating rates (e.g., 10°C/min) .

Computational Modeling for Property Prediction

Q7: How can molecular dynamics (MD) simulations predict solubility and stability? A7:

  • Solubility: Calculate Hansen solubility parameters (δD, δP, δH) using COSMO-RS .
  • Stability: Simulate degradation pathways (e.g., hydrolysis of the benzamide bond) under varying pH (5–9) .
  • Validation: Cross-check with experimental HPLC stability data (e.g., >90% purity after 6 months at -20°C) .

Environmental Impact Assessment

Q8: What protocols evaluate the compound’s ecotoxicity and biodegradation? A8:

  • Biodegradation: Use OECD 301F (manometric respirometry) to measure BOD28/COD ratios .
  • Ecototoxicity: Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Fate studies: Track environmental partitioning via HPLC-MS/MS in water/soil systems .

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